6-Bromo-3-methyl-pyridine-2-carboxylic acid methyl ester
Overview
Description
6-Bromo-3-methyl-pyridine-2-carboxylic acid methyl ester is an organic compound with the molecular formula C8H8BrNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used as an intermediate in organic synthesis and has applications in various fields including pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of antitumor agents and tgf-β inhibitors .
Mode of Action
It’s known that bromopyridines can participate in suzuki–miyaura coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
It’s known that bromopyridines can participate in suzuki–miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Pharmacokinetics
It’s known that the compound is a solid at room temperature .
Action Environment
It’s known that the compound is a solid at room temperature , suggesting that it may be stable under a variety of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-methyl-pyridine-2-carboxylic acid methyl ester typically involves the bromination of 3-methylpyridine-2-carboxylic acid methyl ester. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining consistency and safety.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-methyl-pyridine-2-carboxylic acid methyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or other functional groups.
Reduction Reactions: The ester group can be reduced to an alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of 6-amino-3-methyl-pyridine-2-carboxylic acid methyl ester.
Oxidation: Formation of 6-bromo-3-methyl-pyridine-2-carboxylic acid.
Reduction: Formation of 6-bromo-3-methyl-pyridine-2-methanol.
Scientific Research Applications
6-Bromo-3-methyl-pyridine-2-carboxylic acid methyl ester is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor in the development of pharmaceutical compounds.
Industry: In the production of agrochemicals and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-methylpyridine
- 2-Bromo-6-methylpyridine
- 6-Bromopyridine-2-carboxylic acid
Uniqueness
6-Bromo-3-methyl-pyridine-2-carboxylic acid methyl ester is unique due to the presence of both a bromine atom and an ester group on the pyridine ring, which provides distinct reactivity and potential for diverse chemical transformations compared to its analogs.
Properties
IUPAC Name |
methyl 6-bromo-3-methylpyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-5-3-4-6(9)10-7(5)8(11)12-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGRANATNWQVJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1402666-66-3 | |
Record name | methyl 6-bromo-3-methylpyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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